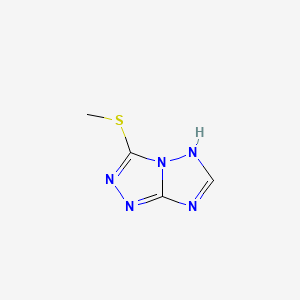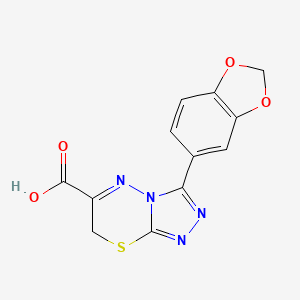
3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole is a heterocyclic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with methylthiolating agents under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes like PARP-1 and EGFR, leading to the disruption of DNA repair and cell signaling pathways, ultimately inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Diamino-1H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole
- 3,7-Diamino-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole
- 3,6,7-Triamino-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole
Uniqueness
Compared to these similar compounds, 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Propiedades
Número CAS |
13728-27-3 |
|---|---|
Fórmula molecular |
C4H5N5S |
Peso molecular |
155.18 g/mol |
Nombre IUPAC |
3-methylsulfanyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
InChI |
InChI=1S/C4H5N5S/c1-10-4-8-7-3-5-2-6-9(3)4/h2H,1H3,(H,5,6,7) |
Clave InChI |
CSPQAFCNTBGPAI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C2N1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B12924230.png)


![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)






![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)

